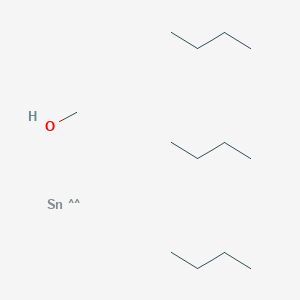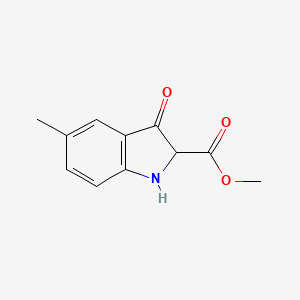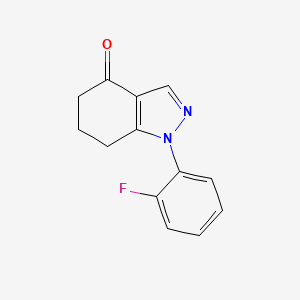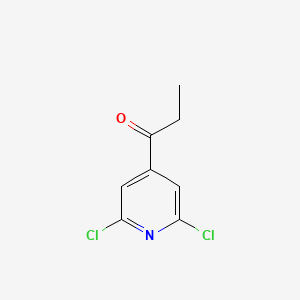
CID 131664375
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 131664375” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 131664375 likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the production process can improve the physical, chemical, and biological characteristics of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
CID 131664375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
CID 131664375 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and interactions with other molecules.
Biology: In biological research, this compound is used to investigate its effects on biological systems and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of CID 131664375 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 131664375 include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar chemical structures and properties but may differ in their specific applications and effects.
Uniqueness
This compound is unique due to its specific chemical structure and the inclusion complex formation with cyclodextrins. This unique property enhances its solubility, stability, and overall effectiveness in various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to form inclusion complexes with cyclodextrins make it a valuable tool in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C13H34OSn |
|---|---|
Molekulargewicht |
325.12 g/mol |
InChI |
InChI=1S/3C4H10.CH4O.Sn/c3*1-3-4-2;1-2;/h3*3-4H2,1-2H3;2H,1H3; |
InChI-Schlüssel |
MRCRTLYRDNSSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC.CCCC.CCCC.CO.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)

![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12446468.png)
![4-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]benzonitrile](/img/structure/B12446481.png)
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B12446486.png)
![Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate](/img/structure/B12446492.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
![3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid](/img/structure/B12446525.png)
